molecular formula C8H8N2O B3045164 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 1025054-80-1

3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

Cat. No. B3045164
CAS RN: 1025054-80-1
M. Wt: 148.16
InChI Key: UFPFDAGNGQBOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound that has been identified as a bioactive metabolite . It has been extracted from a marine bacterium, Staphylococcus sp. strain MB30 . This compound has exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells .


Synthesis Analysis

The synthesis of pyrazine derivatives, such as “3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one”, involves various chemosynthetic methodologies . These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of “3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one” was identified through spectroscopic data, including FT-IR, LC–MS, and NMR analyses .

Scientific Research Applications

Synthesis Techniques

  • The compound has been synthesized as part of studies on insect feeding deterrents, particularly through the oxidation of saturated lactams (Brimble, Brimble, Hodges, & Lane, 1988).
  • It has also been produced through microwave-promoted synthesis involving tandem imination/annulation of γ- and δ-ketoalkynes in the presence of ammonia (Alfonsi et al., 2009).

Complex Formation and Crystal Structure

  • The electroreduction of specific compounds leads to this molecule and, interestingly, to the formation of novel mercury(II) title complexes, with detailed crystal structure analysis available (Vaccher et al., 1989).

Catalysis and Reaction Mechanisms

  • The compound appears in studies related to the cyclization of pyrrole esters, leading to unexpected products, with detailed investigations into the reaction mechanism supported by theoretical calculations (Menges et al., 2013).
  • Research into nitrogen-containing compounds, including pyrroles and pyrazines, highlights their use in various applications like herbicides, insecticides, and pharmaceutical intermediates (Higasio & Shoji, 2001).

Spectroscopic Properties and Studies

  • Investigations into the spectroscopic properties of similar derivatives have been conducted, which can be informative for understanding the physical properties of 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Nakai et al., 2003).

Industrial Applications and Synthesis

  • Studies on the synthesis of similar compounds and their role in various industrial applications, especially in the pharmaceutical sector, are relevant (Baenziger, Durantie, & Mathes, 2017).

Biological Evaluation and Applications

  • Novel derivatives of similar compounds have been synthesized and evaluated for their biological applications, indicating a potential area of study for 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one (Xie et al., 2008).

Future Directions

The future directions for “3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one” could involve further exploration of its anticancer potential and other possible biological activities. More research could also be conducted to understand its mechanism of action and to optimize its synthesis .

Mechanism of Action

Target of Action

Similar compounds such as imidazo[1,2-a]pyrazines and [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to act as versatile scaffolds in organic synthesis and drug development . These compounds have shown potential as c-Met kinase inhibitors , suggesting that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also interact with kinases or similar proteins.

Mode of Action

Similar compounds have been found to inhibit c-met kinase , which suggests that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also act by inhibiting kinase activity. Kinase inhibitors typically work by binding to the active site of the kinase, preventing it from phosphorylating other proteins and thus disrupting signal transduction pathways.

Biochemical Pathways

Inhibition of these pathways can lead to decreased proliferation and increased apoptosis of cancer cells .

Result of Action

Similar compounds have shown anti-tumor activity against various cancer cell lines . This suggests that 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one might also have anti-cancer effects, potentially through the inhibition of kinase activity and disruption of cell signaling pathways.

properties

IUPAC Name

3-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-5-10-4-2-3-7(10)8(11)9-6/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFDAGNGQBOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730678
Record name 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1025054-80-1
Record name 3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 5
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one
Reactant of Route 6
3-Methylpyrrolo[1,2-a]pyrazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.